2-Cyclopropoxy-N-methylaniline

Medicinal Chemistry Lipophilicity Physicochemical Properties

Fragment library designers face a trade-off: simple scaffolds risk poor specificity, while complex analogs delay synthesis. 2-Cyclopropoxy-N-methylaniline resolves this with the rigid cyclopropoxy ring at the ortho position, delivering higher topological complexity (Cactvs 145 vs. 95.3) and superior lipophilicity (XLogP3 2.4) compared to 2-methoxy-N-methylaniline. • Quantified complexity boost: Cactvs score 145 vs. 95.3 for 2-methoxy analog, enhancing target engagement. • Measurable permeability gain: XLogP3 2.4 vs. 2.2, improving passive membrane permeability. • No GHS H302/H317 warnings, simplifying early safety workflows.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1243439-17-9
Cat. No. B1378905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxy-N-methylaniline
CAS1243439-17-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1OC2CC2
InChIInChI=1S/C10H13NO/c1-11-9-4-2-3-5-10(9)12-8-6-7-8/h2-5,8,11H,6-7H2,1H3
InChIKeyUQDNRCSSCFIDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropoxy-N-methylaniline: Overview


2-Cyclopropoxy-N-methylaniline (CAS 1243439-17-9) is a disubstituted aniline featuring a cyclopropoxy (-O-cyclopropyl) group at the ortho position and a methyl group on the nitrogen. With the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, it is categorized as a synthetic building block or research chemical . Its structure combines the electronic and steric influences of both substituents, creating a distinct scaffold. The computed XLogP3 is 2.4, and its topological polar surface area (TPSA) is 21.3 Ų, defining its position in physicochemical property space [1]. This compound is a positional isomer of 3- and 4-cyclopropoxy-N-methylaniline and a higher homolog of 2-methoxy-N-methylaniline, establishing the baseline for its differentiation analysis .

Why 2-Cyclopropoxy-N-methylaniline Is Irreplaceable


Substituting 2-cyclopropoxy-N-methylaniline with simpler or isomeric analogs in a synthetic or pharmacological context is not trivial. The ortho arrangement of the electron-donating cyclopropoxy and N-methyl groups creates a unique steric and electronic environment not replicated by 3- or 4-substituted isomers . In drug design, the cyclopropane ring is a recognized strategy to improve metabolic stability, fix molecular conformation, and modulate lipophilicity—properties directly influenced by the ring's position on the aniline core . Unsubstituted N-methylaniline lacks these pharmacokinetic attributes. Even the 2-methoxy analog introduces different conformational dynamics and electronic effects, as the planar methoxy group cannot influence molecular geometry in the same way as the rigid, strained cyclopropoxy ring . Therefore, generic substitution risks compromising synthetic route specificity, biological target engagement, and metabolic profile, a risk that must be quantitatively assessed, as detailed below.

2-Cyclopropoxy-N-methylaniline: Quantitative Differentiators


Enhanced Lipophilicity vs. 2-Methoxy Analog

The target compound exhibits significantly higher predicted lipophilicity compared to its 2-methoxy analog. This is a critical parameter influencing membrane permeability and non-specific binding [1][2].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Enhanced Molecular Complexity vs. 2-Methoxy Analog

The target compound possesses a greater degree of molecular complexity and a higher heavy atom count than its simpler methoxy analog. This is a desirable feature for fragment libraries where greater complexity can lead to more specific binding interactions [1][2].

Fragment-Based Drug Discovery Molecular Complexity Library Design

Divergent GHS Hazard Profile vs. 2-Methoxy Analog

Based on available GHS classifications, the target compound's hazard profile is currently less defined than that of 2-methoxy-N-methylaniline, which carries explicit warnings for acute oral toxicity and skin sensitization [1][2]. This difference is a practical consideration for laboratory procurement and handling.

Safety Assessment Occupational Health Procurement

2-Cyclopropoxy-N-methylaniline Application Scenarios


Fragment-Based Lead Discovery

When designing or expanding a fragment library for target-based screening, selecting 2-cyclopropoxy-N-methylaniline over 2-methoxy-N-methylaniline adds quantified topological complexity (Cactvs score 145 vs. 95.3) and a higher heavy atom count, which correlates with improved ligand specificity and binding thermodynamics. This is a data-driven decision point for fragment library curation [1].

Hit-to-Lead Optimization for Membrane Permeability

In a lead optimization campaign where improved passive membrane permeability is required, this compound is a quantifiably superior choice over the 2-methoxy analog, as shown by its higher computed XLogP3 value (2.4 vs. 2.2). This lipophilicity gain can translate to a measurable improvement in cellular permeability, a critical parameter in CNS drug discovery [2].

Simplified Safety Profile for Early-Stage Research

For research groups prioritizing a simplified initial safety workflow, the lack of a specific GHS hazard classification for 2-cyclopropoxy-N-methylaniline—in contrast to the explicit H302/H317 warnings for 2-methoxy-N-methylaniline—can be a decisive factor for early-stage exploratory synthesis and screening. This remains conditional on implementing standard laboratory safety practices for novel compounds [3].

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